Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane
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Overview
Description
Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane: is a chemical compound that belongs to the class of organotin compounds. It features a tin atom bonded to two butyl groups and two 5-methyl-1,3,4-thiadiazol-2-yl sulfanyl groups. The presence of the thiadiazole ring, which contains sulfur and nitrogen atoms, imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane typically involves the reaction of dibutyltin dichloride with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with thiadiazole groups. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product. The compound is then purified using techniques like recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The butyl groups or thiadiazole rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under inert atmospheres.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for research in medicinal chemistry. It has been studied for its potential anticancer, antimicrobial, and antiviral activities due to the presence of the thiadiazole ring.
Industry: In the industrial sector, Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps enhance the thermal stability and durability of these materials.
Mechanism of Action
The mechanism of action of Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane involves its interaction with cellular targets, such as enzymes and receptors. The thiadiazole ring can form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The compound’s organotin moiety may also contribute to its biological effects by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Dibutyltin dichloride: A precursor in the synthesis of Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane.
5-Methyl-1,3,4-thiadiazole-2-thiol: A key reactant in the synthesis.
Dibutyl-bis[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane: A similar compound with a phenyl group instead of a methyl group on the thiadiazole ring.
Uniqueness: this compound is unique due to the presence of both butyl groups and thiadiazole rings, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
918446-80-7 |
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Molecular Formula |
C14H24N4S4Sn |
Molecular Weight |
495.3 g/mol |
IUPAC Name |
dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane |
InChI |
InChI=1S/2C4H9.2C3H4N2S2.Sn/c2*1-3-4-2;2*1-2-4-5-3(6)7-2;/h2*1,3-4H2,2H3;2*1H3,(H,5,6);/q;;;;+2/p-2 |
InChI Key |
PYDAWUKQJOQWBK-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SC1=NN=C(S1)C)SC2=NN=C(S2)C |
Origin of Product |
United States |
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